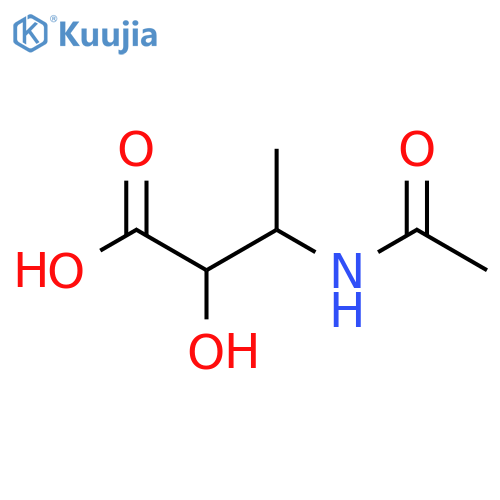Cas no 1824391-93-6 (3-Acetamido-2-hydroxybutanoic acid)

1824391-93-6 structure
商品名:3-Acetamido-2-hydroxybutanoic acid
3-Acetamido-2-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-7733058
- SCHEMBL8504066
- 1824391-93-6
- 3-acetamido-2-hydroxybutanoic acid
- 3-Acetamido-2-hydroxybutanoic acid
-
- インチ: 1S/C6H11NO4/c1-3(7-4(2)8)5(9)6(10)11/h3,5,9H,1-2H3,(H,7,8)(H,10,11)
- InChIKey: CCWAANOGADALLE-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C(C)NC(C)=O
計算された属性
- せいみつぶんしりょう: 161.06880783g/mol
- どういたいしつりょう: 161.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 86.6Ų
3-Acetamido-2-hydroxybutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7733058-2.5g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 2.5g |
$2100.0 | 2025-02-22 | |
| Enamine | EN300-7733058-0.5g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 0.5g |
$1027.0 | 2025-02-22 | |
| Enamine | EN300-7733058-10.0g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 10.0g |
$4606.0 | 2025-02-22 | |
| Enamine | EN300-7733058-0.05g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 0.05g |
$900.0 | 2025-02-22 | |
| Enamine | EN300-7733058-0.1g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 0.1g |
$943.0 | 2025-02-22 | |
| Enamine | EN300-7733058-1.0g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 1.0g |
$1070.0 | 2025-02-22 | |
| Enamine | EN300-7733058-0.25g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 0.25g |
$985.0 | 2025-02-22 | |
| Enamine | EN300-7733058-5.0g |
3-acetamido-2-hydroxybutanoic acid |
1824391-93-6 | 95.0% | 5.0g |
$3105.0 | 2025-02-22 |
3-Acetamido-2-hydroxybutanoic acid 関連文献
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
1824391-93-6 (3-Acetamido-2-hydroxybutanoic acid) 関連製品
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量